(4-Isopropylphenoxy)acetyl chloride is an organic compound classified as an acyl chloride. Its IUPAC name is 2-(4-propan-2-ylphenoxy)acetyl chloride, and it has the molecular formula with a molecular weight of approximately 212.67 g/mol. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds due to its reactive acyl chloride functional group, which allows for further chemical modifications.
The synthesis of (4-Isopropylphenoxy)acetyl chloride can be accomplished through several methods, typically involving the reaction of 4-isopropylphenol with acetyl chloride. The general synthetic route includes:
The molecular structure of (4-Isopropylphenoxy)acetyl chloride features a phenoxy group substituted with an isopropyl group at the para position relative to the ether bond. The structure can be represented as follows:
CC(C)C1=CC=C(C=C1)OCC(=O)Cl
YGVLHWFQKYVLFY-UHFFFAOYSA-N
The compound exhibits a typical acyl chloride structure characterized by:
(4-Isopropylphenoxy)acetyl chloride can participate in various chemical reactions:
The mechanism of action for (4-Isopropylphenoxy)acetyl chloride involves its reactivity as an acylating agent:
This mechanism is crucial in pharmaceutical chemistry, where it facilitates the modification of bioactive compounds.
(4-Isopropylphenoxy)acetyl chloride has several scientific applications:
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3